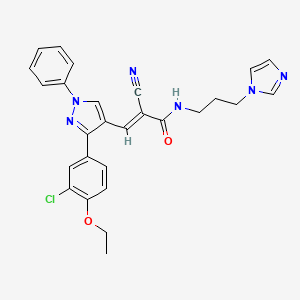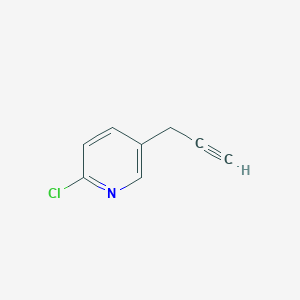
2-Chloro-5-(prop-2-ynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Chloro-5-(prop-2-ynyl)pyridine est un composé organique de formule moléculaire C8H6ClN. C’est un dérivé de la pyridine, un hétérocycle aromatique à six chaînons contenant un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Chloro-5-(prop-2-ynyl)pyridine implique généralement la réaction de la 2-chloro-5-chlorométhylpyridine avec de l’alcool propargylique en conditions basiques. La réaction est généralement effectuée en présence d’une base telle que le carbonate de potassium ou l’hydroxyde de sodium, ce qui facilite la substitution du groupe chlorométhyle par le groupe propargyle .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs à écoulement continu pour garantir un mélange et un transfert de chaleur efficaces. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est purifié en utilisant des techniques telles que la distillation ou la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Chloro-5-(prop-2-ynyl)pyridine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L’atome de chlore peut être remplacé par des nucléophiles tels que des amines ou des thiols.
Oxydation : Le groupe propargyle peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réduction : Le composé peut être réduit pour former de la 2-chloro-5-(prop-2-ényl)pyridine.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l’azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires comme le diméthylformamide (DMF).
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Principaux produits formés
Substitution nucléophile : Les produits comprennent la 2-azido-5-(prop-2-ynyl)pyridine et la 2-thio-5-(prop-2-ynyl)pyridine.
Oxydation : Les produits comprennent la this compound-3-carboxaldéhyde.
Réduction : Les produits comprennent la 2-chloro-5-(prop-2-ényl)pyridine.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique élémentaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert d’intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Industrie : Le composé est utilisé dans la production de produits agrochimiques, tels que les herbicides et les insecticides
Applications De Recherche Scientifique
2-Chloro-5-(prop-2-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
Mécanisme D'action
Le mécanisme d’action de la 2-Chloro-5-(prop-2-ynyl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe propargyle peut subir une attaque nucléophile, conduisant à la formation de liaisons covalentes avec des protéines ou des enzymes cibles. Cette interaction peut inhiber l’activité de ces cibles, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et de la nature de l’organisme ou de la cellule cible .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-5-(chlorométhyl)pyridine
- 2-Chloro-5-(méthyl)pyridine
- 2-Chloro-5-(prop-2-ényl)pyridine
Unicité
La 2-Chloro-5-(prop-2-ynyl)pyridine est unique en raison de la présence du groupe propargyle, qui confère une réactivité distincte par rapport à ses analogues. Ce groupe permet des modifications chimiques et des interactions spécifiques qui ne sont pas possibles avec d’autres composés similaires. Le groupe propargyle améliore également le potentiel du composé en tant qu’intermédiaire polyvalent dans la synthèse organique .
Propriétés
Formule moléculaire |
C8H6ClN |
|---|---|
Poids moléculaire |
151.59 g/mol |
Nom IUPAC |
2-chloro-5-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2 |
Clé InChI |
BDAOWDLVIIKTLP-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
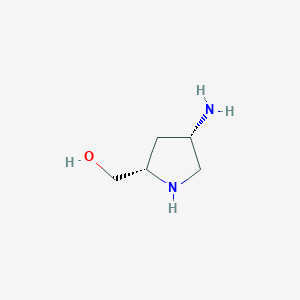
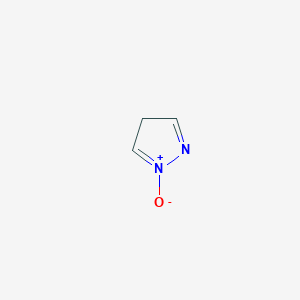
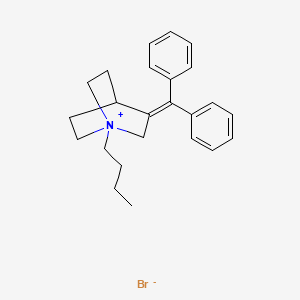
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
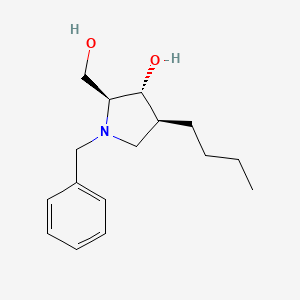
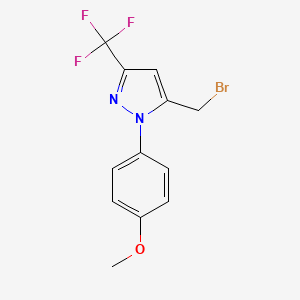

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
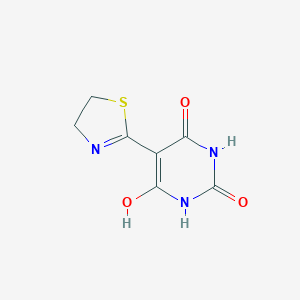
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
